1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-ethylpiperazine
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Description
1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-ethylpiperazine is a useful research compound. Its molecular formula is C23H24ClN3O4S and its molecular weight is 473.97. The purity is usually 95%.
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Scientific Research Applications
Serotonin Receptor Interaction
Compounds structurally related to the specified chemical have been studied for their binding characteristics with serotonin (5-HT) receptors. Arylpiperazines, a class to which this compound loosely belongs, have been found to act as agonists at 5-HT1 receptors, whereas derivatives like quipazine, which shares a structural resemblance, act as 5-HT2 agonists. Such interactions suggest potential applications in neurological and psychiatric research, particularly in understanding and modulating serotonin pathways (Glennon, Slusher, Lyon, Titeler, & Mckenney, 1986).
Kinase Inhibition for Cancer Research
In the field of cancer research, derivatives of quinoline, which is structurally similar to the compound , have been optimized to act as potent inhibitors of Src kinase activity. This enzyme is implicated in the regulation of various cellular processes, including proliferation, migration, and survival. Optimization efforts have led to compounds that not only inhibit Src kinase activity but also show selectivity over non-Src family kinases, highlighting their potential in targeted cancer therapy (Boschelli, Ye, Wang, Dutia, Johnson, Wu, Miller, Powell, Yaczko, Young, Tischler, Arndt, Discafani, Etienne, Gibbons, Grod, Lucas, Weber, & Boschelli, 2001).
Antimicrobial Applications
Certain quinoline derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds, including those with ethylpiperazine components, have shown activity against a range of bacterial and fungal strains. This suggests their potential utility in developing new antimicrobial agents, especially in an era where antibiotic resistance is a growing concern (Patel, Kumari, & Patel, 2012).
Properties
IUPAC Name |
8-(4-chlorophenyl)sulfonyl-9-(4-ethylpiperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4S/c1-2-26-7-9-27(10-8-26)23-18-13-20-21(31-12-11-30-20)14-19(18)25-15-22(23)32(28,29)17-5-3-16(24)4-6-17/h3-6,13-15H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUUOBRKQQDMHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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